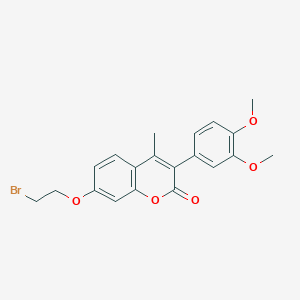

7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one

CAS No.: 903864-92-6

Cat. No.: VC8315164

Molecular Formula: C20H19BrO5

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 903864-92-6 |

|---|---|

| Molecular Formula | C20H19BrO5 |

| Molecular Weight | 419.3 g/mol |

| IUPAC Name | 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C20H19BrO5/c1-12-15-6-5-14(25-9-8-21)11-17(15)26-20(22)19(12)13-4-7-16(23-2)18(10-13)24-3/h4-7,10-11H,8-9H2,1-3H3 |

| Standard InChI Key | JGELLEXHJBSWKU-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC(=C(C=C3)OC)OC |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OCCBr)C3=CC(=C(C=C3)OC)OC |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one reflects its substitution pattern on the coumarin backbone. The molecular formula CHBrO corresponds to a molecular weight of 405.245 g/mol . Key structural features include:

-

A 2H-chromen-2-one core (coumarin lactone).

-

A 2-bromoethoxy group (-O-CH-CH-Br) at position 7.

-

A 3,4-dimethoxyphenyl ring at position 3.

-

A methyl group (-CH) at position 4.

The bromoethoxy and dimethoxyphenyl groups introduce steric bulk and electronic effects that influence reactivity and intermolecular interactions .

Spectroscopic and Computational Data

While direct spectroscopic data (e.g., NMR, IR) for this compound are unavailable in the provided sources, analogs such as 7-(2-bromoethoxy)-4-methyl-2H-chromen-2-one (CAS 7471-76-3) offer insights. For example:

-

Mass spectrometry: The exact mass of the analog is 281.989 Da , suggesting similar fragmentation patterns for the target compound.

-

LogP: Estimated at ~2.87 for related brominated coumarins, indicating moderate lipophilicity .

-

Hydrogen bonding: The carbonyl oxygen (O) and ether oxygens act as hydrogen bond acceptors, with a polar surface area (PSA) of ~39.44 Ų .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 7-(2-bromoethoxy)-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one likely follows modular coumarin functionalization steps, as demonstrated in the preparation of analogous compounds :

-

Core formation: Condensation of resorcinol derivatives with β-keto esters to construct the coumarin skeleton.

-

Etherification: Introduction of the 2-bromoethoxy group via nucleophilic substitution using 1,2-dibromoethane.

-

Friedel-Crafts acylation: Attachment of the 3,4-dimethoxyphenyl group at position 3.

-

Methylation: Quaternization of the 4-position hydroxyl group using methyl iodide or dimethyl sulfate.

A representative protocol from Zhou et al. (2011) describes the bromoethoxy functionalization of 4-methylcoumarin using PBr in acetonitrile under reflux, yielding 73–81% after purification .

Critical Reaction Parameters

-

Temperature: Bromoalkylation proceeds optimally at 80–110°C .

-

Catalysts: Palladium acetate (Pd(OAc)) and BINAP facilitate coupling reactions in toluene .

-

Purification: Silica gel chromatography with ethyl acetate/hexane mixtures (1:3 v/v) effectively isolates the product .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: Low (<1 mg/mL at 25°C) due to hydrophobicity from the dimethoxyphenyl and bromoethoxy groups.

-

Organic solvents: Freely soluble in DMSO, DMF, and dichloromethane.

Applications in Drug Discovery

Lead Optimization

This compound serves as a intermediate in synthesizing kinase inhibitors and anti-cancer agents. For example, coupling the bromoethoxy group with piperazine derivatives yields potent TLR4 antagonists .

Toxicological Profile

No acute toxicity data are available, but related coumarins exhibit LD values >500 mg/kg in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume